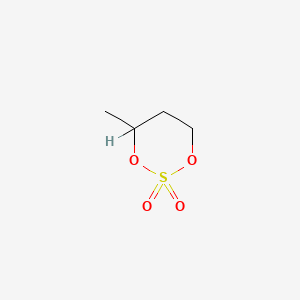

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Overview

Description

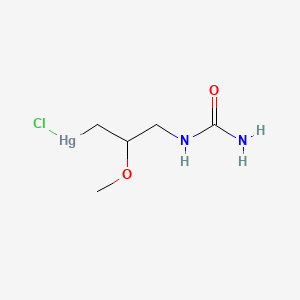

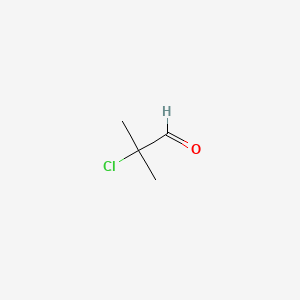

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, also known as 6-methoxytetralin, is a chemical compound with the empirical formula C11H14O . It has a molecular weight of 162.23 . The compound is used for research and development purposes .

Molecular Structure Analysis

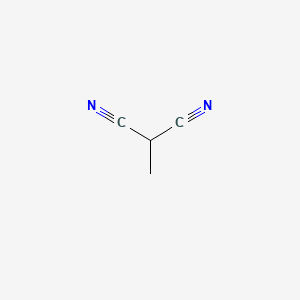

The molecular structure of this compound can be represented by the SMILES string COc1ccc2CCCCc2c1 . This indicates that the molecule contains a methoxy group (OCH3) attached to a tetrahydronaphthalene ring .Physical and Chemical Properties Analysis

This compound has a refractive index of 1.54 . It has a boiling point of 90-95 °C at 1 mmHg and a density of 1.033 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Illudinine : A study by Girija, Shanker, and Rao (1991) reported a new strategy for synthesizing illudalanes, including the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, an intermediate in illudinine synthesis. This process involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-7-carbaldehyde through several steps including benzylic oxidation (Girija, Shanker, & Rao, 1991).

Preparation of Dihydronaphthoquinolines : Ray, Sharma, and Chatterjee (1979) presented a simple method for preparing dihydronaphthoquinolines, starting from 6-methoxy tetralone, which is derived from 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (Ray, Sharma, & Chatterjee, 1979).

Spectroscopic and Structural Analysis

- Conformational Analysis : Arivazhagan, Kavitha, and Subhasini (2014) conducted a comprehensive study on 6-methoxy-1,2,3,4-tetrahydronaphthalene, encompassing Raman, IR, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigation. Their research provides insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).

Synthesis of Specific Derivatives

Synthesis of Dopaminergic Compounds : Öztaşkın, Göksu, and SeÇen (2011) described the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, a process which includes several steps and yields a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).

Creation of Chrysenes and Phenanthrenes : Gilchrist and Summersell (1988) demonstrated the use of 6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives in a palladium(0) coupling-electrocyclic ring closure sequence, leading to the creation of chrysenes and other a-fused phenanthrenes (Gilchrist & Summersell, 1988).

Safety and Hazards

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde may cause an allergic skin reaction and eye irritation . It is toxic to aquatic life and can have long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and avoiding release to the environment .

Future Directions

Mechanism of Action

Target of Action

A similar compound, 6-methoxyl-1,2,3,4-tetrahydro-beta-carboline, has been found to interact with the serotonin (5-ht) system .

Mode of Action

It’s worth noting that 6-methoxyl-1,2,3,4-tetrahydro-beta-carboline inhibits the high-affinity uptake of serotonin (5-ht) in a competitive manner and increases the potassium-evoked release of 5-ht .

Pharmacokinetics

Its boiling point is 90-95°c at 1 mmhg, and its density is 1033 g/mL at 25°C , which may influence its bioavailability.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7-9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDRKGMUPPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345535 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-02-8 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)